2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Overview
Description
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is characterized by a dioxolane ring structure with two methyl groups at the 2-position and a carboxylic acid group at the 4-position. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves the reaction of glycerol with acetone to form 2,2-dimethyl-1,3-dioxolane, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of chiral compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the reactive carboxylic acid group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound acts as a substrate that undergoes electron transfer to form oxidized products.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid: Contains an additional carboxylic acid group, which can lead to different reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4-carboxylic acid: Similar structure but with a different ring size, affecting its chemical properties and reactivity.
Uniqueness: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific ring structure and the presence of a single carboxylic acid group, which provides a balance of reactivity and stability. This makes it a versatile compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977665 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62075-55-2 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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